molecular formula C20H19NO3S2 B2491649 N-[(5-benzoylthiophen-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide CAS No. 1797282-17-7

N-[(5-benzoylthiophen-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide

Cat. No.: B2491649
CAS No.: 1797282-17-7
M. Wt: 385.5
InChI Key: BRQFZMFBAHKNSZ-UHFFFAOYSA-N
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Description

N-[(5-benzoylthiophen-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide is a complex organic compound that features a thiophene ring substituted with a benzoyl group and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(5-benzoylthiophen-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles like amines or alcohols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydroxyl derivatives

    Substitution: N-substituted sulfonamides

Mechanism of Action

The mechanism of action of N-[(5-benzoylthiophen-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a hydrogen bond donor and acceptor, allowing it to interact with enzymes and receptors. The benzoyl group can enhance the compound’s binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-benzoylthiophen-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide is unique due to its combination of a benzoyl-substituted thiophene ring and a methanesulfonamide group.

Properties

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S2/c1-15-6-5-7-16(12-15)14-26(23,24)21-13-18-10-11-19(25-18)20(22)17-8-3-2-4-9-17/h2-12,21H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQFZMFBAHKNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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